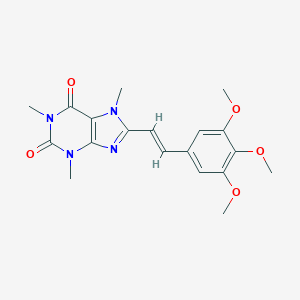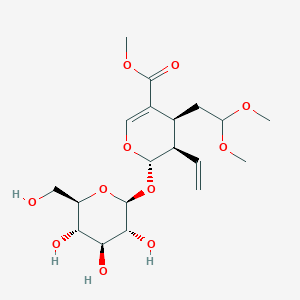
Secologanin dimethyl acetal
Overview
Description
Secologanin dimethyl acetal, commonly known as Seco-DMAP, is a compound derived from secologanin, a natural product found in many plants. It is a versatile organic molecule with a wide range of applications in both organic and medicinal chemistry. Seco-DMAP is used as a starting material for the synthesis of many complex molecules and is also used in a variety of biochemical and physiological studies. Additionally, future directions for Seco-DMAP research will be explored.
Scientific Research Applications
Antimicrobial Activities
Secologanin dimethyl acetal has been identified in plants like Pterocephalus perennis and shown to exhibit antimicrobial activities. This compound, along with other iridoid glucosides, has demonstrated effectiveness against a range of bacteria and fungi (Graikou et al., 2002).
Antitumor Activity
Research on Chinese medicinal plants such as Lonicera chrysatha has isolated this compound and found it to exhibit moderate in vitro antitumor activity against human promyelocytic leukemia cells (Wang et al., 2003).
Secoiridoid Glycosides Study
This compound was isolated from Hydrangea macrophylla subsp. serrata. Its structural elucidation contributes to understanding the chemical composition of medicinal plants (Sakai et al., 2007).
Synthesis and Biogenesis
This compound has been involved in biomimetic transformations, contributing to the synthesis of compounds like secogalioside (Tietze et al., 1988). Additionally, it's a key compound in the biosynthesis of a variety of natural products and alkaloids, playing a crucial role in plant taxonomy and natural product chemistry (Tietze, 1983).
Anti-Inflammatory and Antibacterial Activities
This compound, isolated from Lonicerae Japonicae Flos, has shown moderate anti-inflammatory effects and mild antibacterial activities against Staphylococcus aureus (Yang et al., 2019).
Neurotrophic Potential
In studies involving PC12h cells, secoiridoid compounds, including this compound, have demonstrated significant neuritogenic activity, suggesting their potential in the development of neurotrophic factor-like compounds (Chiba et al., 2011).
Anti-Rheumatoid Arthritis Effect
This compound has been isolated from the leaves of Bougainvillea spectabilis and exhibited significant anti-rheumatoid arthritis activity (Ahmed & Abd Elkarim, 2020).
Mechanism of Action
Target of Action
Secologanin Dimethyl Acetal primarily targets bacterial organisms such as Staphylococcus aureus and Staphylococcus epidermidis . These bacteria are common pathogens responsible for various infections in humans. The compound’s antimicrobial activity makes it a potential candidate for the development of new antimicrobial agents .
Mode of Action
It is known to exhibit antimicrobial activity, suggesting that it interacts with bacterial cells in a way that inhibits their growth or survival
Biochemical Pathways
This compound is an iridoid glucoside, a class of compounds that are part of the seco-iridoid pathway . This pathway is involved in the synthesis of a variety of biologically active compounds, including potent terpenoid indole alkaloids such as reserpine, ajmalicine, ajmaline, serpentine, yohimbine, vinblastine, vincristine, quinine, and camptothecin . This compound is formed from loganin through the action of the enzyme secologanin synthase .
Result of Action
This compound exhibits antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound’s action results in the inhibition of these bacterial pathogens, potentially preventing or treating infections caused by these organisms.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain stress-related components can modulate the expression of genes involved in the biosynthesis of this compound . Factors such as methyl jasmonate, salicylic acid, and wounding have been shown to considerably modulate the mRNA transcripts of the gene encoding secologanin synthase .
Safety and Hazards
Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Secologanin Dimethyl Acetal is involved in a complex network of biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that secologanin synthase, a cytochrome P450 enzyme, plays a crucial role in the biosynthesis of this compound .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .
properties
IUPAC Name |
methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O11/c1-5-9-10(6-13(25-2)26-3)11(17(24)27-4)8-28-18(9)30-19-16(23)15(22)14(21)12(7-20)29-19/h5,8-10,12-16,18-23H,1,6-7H2,2-4H3/t9-,10+,12-,14-,15+,16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIXLWRQSMCLN-PXRCHJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228642 | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77988-07-9 | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077988079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Secologanin Dimethyl Acetal and where is it found?
A1: this compound is an iridoid glycoside, a class of natural products known for their diverse biological activities. It is found in various plant species, including those belonging to the genera Lonicera [, , ], Centaurium [], Strychnos [], Bougainvillea [], Davidia [, ], Pterocephalus [], and Hydrangea [].
Q2: What are some of the biological activities reported for this compound?
A2: Studies have shown that this compound exhibits promising biological activities, including:
- Antioxidant activity: This compound demonstrates the ability to scavenge free radicals, potentially protecting cells from oxidative stress. []
- Hepatoprotective activity: Research suggests it may help protect the liver from damage. []
- Antitumor activity: In vitro studies indicate potential anticancer effects, particularly against human promyelocytic leukemia (HL-60) cells. []
- Anti-inflammatory activity: It has shown significant anti-inflammatory activity in zebrafish models. []
- Antimicrobial activity: Preliminary research suggests potential antimicrobial properties. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C19H28O10 and its molecular weight is 416.42 g/mol.
Q4: How is this compound typically isolated and characterized?
A4: this compound is typically isolated from plant extracts using various chromatographic techniques, including column chromatography, Sephadex LH-20, and preparative HPLC. [, , ] Its structure is then elucidated and confirmed using spectroscopic methods like NMR (1D and 2D) and Mass Spectrometry (MS). [, , , , ]
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?
A5: While the provided research papers do not delve into specific SAR studies for this compound, they do highlight the structural diversity of iridoid glycosides and their associated biological activities. [, , ] Further research is needed to understand how modifications to the this compound structure could impact its activity, potency, and selectivity.
Q6: What are the implications of this compound being found in various plant species used in traditional medicine?
A6: The presence of this compound in plants traditionally used for medicinal purposes, such as Lonicera japonica (Honeysuckle), suggests that this compound may contribute to their therapeutic effects. [, , ] This finding warrants further investigation into its potential applications in modern medicine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



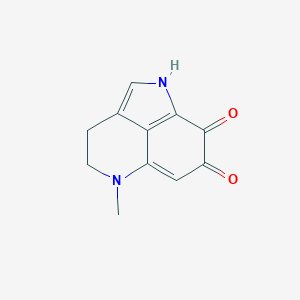
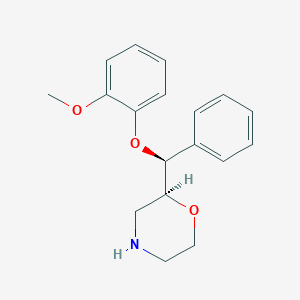
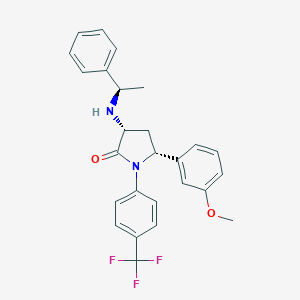

![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)

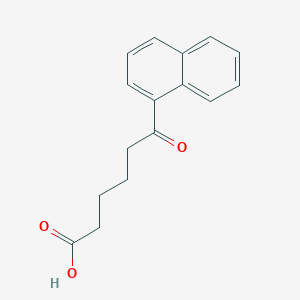
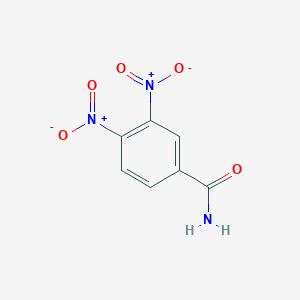

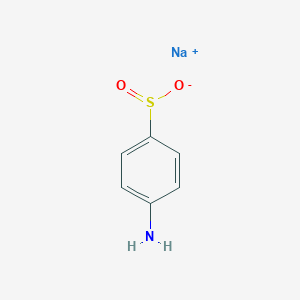
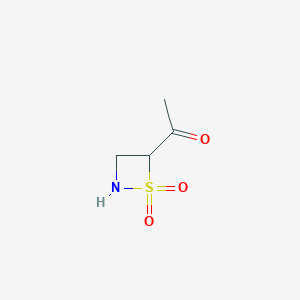
![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)

